2-(2-Chloropyridin-4-yloxy)acetic acid

Catalog No.
S13652590
CAS No.
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloropyridin-4-yloxy)acetic acid

Product Name

2-(2-Chloropyridin-4-yloxy)acetic acid

IUPAC Name

2-(2-chloropyridin-4-yl)oxyacetic acid

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

VCYOWGCCCOSNOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCC(=O)O)Cl

2-(2-Chloropyridin-4-yloxy)acetic acid is a chemical compound characterized by its unique structure, which includes a chloropyridine moiety and an acetic acid functional group. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its biological activity and ability to interact with various molecular targets. The presence of the chloropyridine enhances its reactivity and selectivity in

The chemical behavior of 2-(2-Chloropyridin-4-yloxy)acetic acid is influenced by its functional groups, allowing it to participate in various reactions:

  • Nucleophilic Substitution: The chlorine atom in the chloropyridine can be substituted with nucleophiles, leading to the formation of new derivatives.
  • Acid-Base Reactions: The carboxylic acid group can engage in protonation and deprotonation, affecting its solubility and reactivity.
  • Esterification: This compound can react with alcohols to form esters, which are often more lipophilic and may have different biological activities.

These reactions highlight the versatility of 2-(2-Chloropyridin-4-yloxy)acetic acid in synthetic applications.

Research indicates that 2-(2-Chloropyridin-4-yloxy)acetic acid exhibits significant biological activity. It has been studied for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Preliminary studies have shown that derivatives of this compound can effectively reduce the production of prostaglandins, thereby alleviating inflammation and associated pain . Additionally, the compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

The synthesis of 2-(2-Chloropyridin-4-yloxy)acetic acid can be achieved through several methods:

  • Direct Synthesis from Chloropyridine:
    • A common method involves reacting 2-chloropyridine with chloroacetic acid under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate nucleophilic substitution.
  • Multi-Step Synthesis:
    • Another approach may involve synthesizing intermediates that contain the chloropyridine moiety followed by functionalization with acetic acid derivatives. This method allows for greater control over the substitution patterns on the pyridine ring.
  • Industrial Methods:
    • In industrial settings, continuous flow synthesis techniques may be utilized to optimize yield and purity. Automated reactors can enhance efficiency while minimizing waste.

The applications of 2-(2-Chloropyridin-4-yloxy)acetic acid are diverse:

  • Pharmaceutical Development: Due to its anti-inflammatory properties, it is being investigated as a potential drug candidate for treating inflammatory diseases.
  • Agricultural Chemistry: Compounds similar to this one are often used as herbicides or plant growth regulators, making it relevant in agricultural research.
  • Chemical Intermediates: Its ability to undergo further chemical transformations makes it valuable as an intermediate in organic synthesis.

Studies on the interaction of 2-(2-Chloropyridin-4-yloxy)acetic acid with biological targets have revealed its potential as an inhibitor of COX enzymes. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the pyridine ring can enhance or diminish its inhibitory effects on these enzymes. Further research is required to fully elucidate the mechanisms by which this compound interacts with cellular pathways and molecular targets.

Several compounds share structural similarities with 2-(2-Chloropyridin-4-yloxy)acetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenoxy)acetic acidContains a phenoxy groupHerbicidal activity
4-(Chlorophenoxy)butanoic acidLonger carbon chain with phenoxy groupAnti-inflammatory effects
3-(Chloropyridin-4-yloxy)propanoic acidSimilar pyridine structurePotential anti-cancer properties

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 2-(2-Chloropyridin-4-yloxy)acetic acid, particularly its specific anti-inflammatory activity linked to its chloropyridine moiety.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

187.0036207 g/mol

Monoisotopic Mass

187.0036207 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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